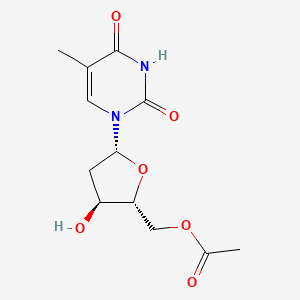

5'-O-acetylthymidine

Description

5'-O-Acetylthymidine is a thymidine derivative where an acetyl group is esterified to the 5'-hydroxyl position of the deoxyribose sugar. Thymidine itself consists of a thymine base linked to a deoxyribose moiety. The acetylation at the 5'-position modifies the molecule's physicochemical properties, such as solubility and metabolic stability, and can influence its biological activity.

Properties

CAS No. |

35898-31-8 |

|---|---|

Molecular Formula |

C12H16N2O6 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(16)9(20-10)5-19-7(2)15/h4,8-10,16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |

InChI Key |

ACYSKFODOKGJMA-IVZWLZJFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5'-O-acetylthymidine can be synthesized through the acetylation of thymidine. The reaction typically involves thymidine and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield thymidine acetate.

Industrial Production Methods

Industrial production of thymidine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5'-O-acetylthymidine undergoes various chemical reactions, including:

Hydrolysis: 5'-O-acetylthymidine can be hydrolyzed to thymidine and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: 5'-O-acetylthymidine can be oxidized to form thymidine derivatives.

Substitution: 5'-O-acetylthymidine can undergo nucleophilic substitution reactions to form various thymidine analogs.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Thymidine and acetic acid.

Oxidation: Thymidine derivatives.

Substitution: Various thymidine analogs.

Scientific Research Applications

5'-O-acetylthymidine has numerous applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of thymidine analogs and other nucleoside derivatives.

Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division.

Medicine: Used in the development of antiviral drugs, such as azidothymidine (AZT), which is used to treat HIV infection.

Industry: Utilized in the production of radiolabeled thymidine for use in various biochemical assays.

Mechanism of Action

5'-O-acetylthymidine exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a substrate for DNA polymerase, allowing the enzyme to synthesize new DNA strands. This incorporation can be used to measure DNA synthesis and cell proliferation. Additionally, thymidine acetate can be phosphorylated to form thymidine triphosphate, which is essential for DNA replication and repair.

Comparison with Similar Compounds

Structural Isomers: 5'- vs. 3'-O-Acetylthymidine

The position of acetylation significantly impacts biological activity. For example:

Structural Comparison Table

| Compound | Acetylation Position | Source | Cytotoxic Activity |

|---|---|---|---|

| 5'-O-Acetylthymidine | 5' | Theonella sp., C. australis | Yes |

| 3'-O-Acetylthymidine | 3' | C. australis | No |

Base-Modified Analogues: Thymidine vs. Deoxyuridine/Uridine Derivatives

The base structure distinguishes related acetylated nucleosides:

Base-Modified Compounds Table

Complex Derivatives: Phosphate and Boron-Containing Analogues

Functionalized Derivatives Table

| Compound | Functional Group | Key Property |

|---|---|---|

| 3'-O-Acetylthymidine 5'-Diphosphate | Diphosphate | Charged, enzyme substrates |

| 5'-O-(o-Carboran-1-ylmethyl)uridine | Boron cluster | Potential neutron capture therapy |

Key Research Findings

Biological Activity : 5'-O-Acetylthymidine from Theonella sp. demonstrated moderate anti-proliferative effects, though macrolides (e.g., swinholide A) dominated activity in the same extracts .

Synthetic Utility : Acetyl groups are less stable than trityl or benzoyl groups, making them suitable for transient protection in solution-phase synthesis .

Metabolic Stability : Acetylation at the 5'-position may slow enzymatic degradation compared to unmodified thymidine, though this requires further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.